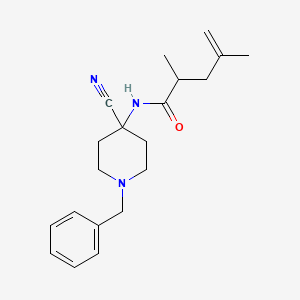
3-(2-Methylpyrazol-3-yl)propan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpyrazol-3-yl)propan-1-amine;dihydrochloride is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MPPI and is a derivative of pyrazole. In
Mechanism of Action
The mechanism of action of MPPI is not fully understood. However, it has been suggested that MPPI may act by inhibiting the activity of enzymes involved in the inflammatory response. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MPPI has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammation. It has also been found to inhibit the growth of cancer cells in vitro. In addition, MPPI has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using MPPI in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of experiments. However, one limitation of using MPPI is its potential toxicity. MPPI has been found to be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of MPPI. One direction is to further explore its potential use in the treatment of Alzheimer's disease. Another direction is to investigate its potential use in the treatment of other inflammatory conditions. Additionally, future research could focus on the development of new derivatives of MPPI with improved biological activities and reduced toxicity.
In conclusion, MPPI is a chemical compound that has been studied extensively for its potential applications in scientific research. It has a wide range of biological activities and has been found to have potential uses in the treatment of Alzheimer's disease and other inflammatory conditions. While there are limitations to its use in lab experiments, there are many potential future directions for the study of MPPI.
Synthesis Methods
The synthesis of MPPI involves the reaction of 2-methylpyrazole with propionyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then reacted with ammonia to form MPPI. The final product is obtained as a dihydrochloride salt.
Scientific Research Applications
MPPI has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. MPPI has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-10-7(3-2-5-8)4-6-9-10;;/h4,6H,2-3,5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLAFOCPIUNXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpyrazol-3-yl)propan-1-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea](/img/structure/B2459550.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2459551.png)






![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2459564.png)

![Ethyl 6-acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2459567.png)
![3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid](/img/structure/B2459568.png)
![4-methoxy-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2459569.png)